molecular formula C11H11N3O4 B2548619 Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1612861-50-3

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2548619
CAS No.: 1612861-50-3
M. Wt: 249.226
InChI Key: WHKFVYIKVOQFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9N3O4. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by nitration and subsequent cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often employ similar strategies but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)13-6-8(14(16)17)4-5-9(13)12-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKFVYIKVOQFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.